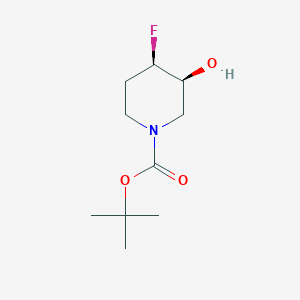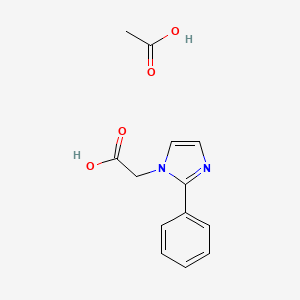![molecular formula C20H29FN2O2Si B1421485 (E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate CAS No. 1241950-74-2](/img/structure/B1421485.png)
(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate
描述
(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate is a synthetic organic compound that features a complex structure incorporating a fluorinated pyrrolopyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate typically involves multiple steps:
Formation of the Pyrrolopyridine Core: This step often starts with the cyclization of a suitable precursor to form the pyrrolopyridine ring system.
Fluorination: Introduction of the fluorine atom at the desired position on the pyrrolopyridine ring.
Triisopropylsilyl Protection: Protection of the nitrogen atom using a triisopropylsilyl group to enhance stability and facilitate further reactions.
Acrylate Formation: The final step involves the formation of the acrylate ester through a coupling reaction, typically using acryloyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine ring.
Reduction: Reduction reactions can target the acrylate ester or the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Introduction of various functional groups like alkyl, aryl, or amino groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in oncology and neurology.
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism by which (E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate exerts its effects depends on its application:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Catalytic Action: As a ligand, it can influence the reactivity and selectivity of metal catalysts.
相似化合物的比较
Similar Compounds
- (E)-Methyl 3-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate
- (E)-Methyl 3-(5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the electronic properties and reactivity of the compound, making it unique compared to its chloro or bromo analogs.
- Stability : The triisopropylsilyl group provides enhanced stability, which is beneficial in various synthetic and application contexts.
This detailed overview should provide a comprehensive understanding of (E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate, its preparation, reactions, applications, and how it compares to similar compounds
属性
IUPAC Name |
methyl (E)-3-[5-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2Si/c1-13(2)26(14(3)4,15(5)6)23-11-10-17-16(8-9-19(24)25-7)18(21)12-22-20(17)23/h8-15H,1-7H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZQUJQEHXMRX-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678426 | |
| Record name | Methyl (2E)-3-{5-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241950-74-2 | |
| Record name | Methyl (2E)-3-{5-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)
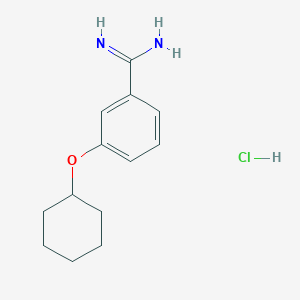
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)
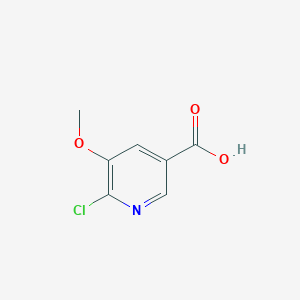
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)

![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)


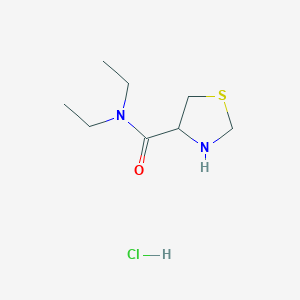
![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)
